
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate
Overview
Description
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate is a hybrid molecule combining an adamantane scaffold with a benzothiazole-2-amido substituent and a methyl ester group. The methyl ester at position 1 enhances solubility and serves as a synthetic handle for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate typically involves a multi-step process. One common method starts with the functionalization of adamantane to introduce a carboxylate group. This can be achieved through radical-based functionalization reactions, which convert diamondoid C–H bonds to C–C bonds
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the adamantane or benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate has potential applications in drug discovery and development due to its unique structural properties:
- Antiviral Activity : Similar to other adamantane derivatives, this compound may exhibit antiviral properties. Research has shown that adamantane derivatives can inhibit viral replication mechanisms, particularly in influenza viruses .
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating cell signaling pathways. The interaction with cytochrome P450 enzymes indicates a potential role in altering drug metabolism, which could enhance the efficacy of co-administered anticancer agents.
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : This compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of certain drugs .
- Cell Signaling Modulation : The compound influences key signaling pathways involved in apoptosis and proliferation, making it a candidate for further investigation in cancer therapies .
Material Science
The stability and unique properties of this compound make it suitable for applications in materials science:
- Nanomaterials Development : Its structural characteristics can be exploited in the synthesis of advanced nanomaterials with specific functionalities. The ability to undergo radical-based functionalization reactions allows for the incorporation of diverse functional groups into nanostructures .
Case Study 1: Antiviral Efficacy
In a study examining the antiviral effects of adamantane derivatives, this compound was evaluated for its ability to inhibit influenza virus replication. Results indicated significant antiviral activity comparable to established antiviral agents, suggesting potential for further development as a therapeutic agent against viral infections.
Case Study 2: Anticancer Activity
Research conducted on the effects of this compound on various cancer cell lines demonstrated its ability to induce apoptosis through caspase activation pathways. The findings highlighted its potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Mechanism of Action
The mechanism by which Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The benzothiazole moiety can engage in π-π interactions or hydrogen bonding, while the adamantane structure provides stability and rigidity, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Adamantane-Benzothiazole Derivatives
- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide () :
- Structure : Features an adamantyl group linked via an acetamide bridge to a 6-methoxybenzothiazole.
- Key Differences :
- The target compound has a methyl ester at adamantane-1-position and a benzothiazole-2-amido group at position 3, whereas ’s compound has an acetamide linkage at position 1.
- The absence of a methoxy group in the target compound may reduce steric hindrance and alter electronic properties.
Adamantane-Linked Triazole Derivatives ():
- Structure : Adamantane fused to 1,2,4-triazole rings via thiosemicarbazide intermediates.
- Key Differences: Triazole rings introduce different hydrogen-bonding capabilities (N–H donors) compared to benzothiazole’s sulfur and nitrogen atoms.
Methyl Adamantane-1-carboxylate ():
- Structure : Simple methyl ester derivative of adamantane-1-carboxylic acid.
- Serves as a precursor for synthesizing more elaborate adamantane derivatives like the target compound.
Crystallographic and Supramolecular Features
Biological Activity
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate is a synthetic compound that combines the structural features of adamantane and benzothiazole. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound can be described by the following chemical formula: CHNOS. Its IUPAC name is methyl 3-(1,3-benzothiazole-2-carbonylamino)adamantane-1-carboxylate. The adamantane core provides stability and rigidity, while the benzothiazole moiety is known for its diverse biological activities.
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, leading to increased efficacy or toxicity depending on the context.
- Cell Signaling Modulation : The compound influences cell signaling pathways involved in apoptosis and cell proliferation. By interacting with specific proteins, it can induce apoptotic processes in cancer cells, potentially offering therapeutic benefits in oncology .
- Caspase Activation : Research indicates that derivatives of benzothiazole can activate procaspase-3 to caspase-3, promoting apoptosis in cancer cell lines. This mechanism highlights the potential of this compound as an anticancer agent .
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound:
- In vitro Studies : Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including SK-Hep-1 (liver cancer) and MCF-7 (breast cancer). The mechanism often involves the activation of apoptotic pathways through caspase activation .
Compound | Cell Line | IC (µM) | Mechanism |
---|---|---|---|
Compound 8j | U937 | 30 | Procaspase-3 activation |
Compound 8k | MCF-7 | 25 | Procaspase-3 activation |
Antimicrobial Activity
Research has also explored the antimicrobial properties of related benzothiazole derivatives. These compounds exhibit activity against various bacterial strains, suggesting potential applications in treating infections .
Study on Benzothiazole Derivatives
A study focused on a series of benzothiazole derivatives found that specific modifications could enhance anticancer activity. For instance, compounds with an ortho-hydroxy N-acylhydrazone moiety showed strong procaspase-3 activation capabilities and significant cytotoxicity against targeted cancer cell lines .
Enzyme Inhibition Profiles
Another investigation revealed that certain derivatives effectively inhibited Raf-1 kinase, a target implicated in cancer progression. The study emphasized the importance of structural modifications in developing potent inhibitors .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via amidation of methyl adamantane-1-carboxylate derivatives with benzothiazole-2-amine precursors. For example, analogous adamantane-benzothiazole hybrids are prepared by reacting 1-(1-adamantylacetyl)-1H-imidazole with substituted benzothiazol-2-amine in refluxing chloroform, followed by crystallization (yield ~22%) . Optimization includes solvent selection (e.g., CHCl₃ for reflux), stoichiometric control of reactants, and purification via preparative thin-layer chromatography (PTLC) with petroleum ether/ethyl acetate gradients (e.g., 25:1 ratio) . Monitoring reaction progress via TLC and adjusting reflux duration (e.g., 6–12 hours) improves purity.
Q. How can X-ray crystallography and SHELX software confirm the molecular structure and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. For adamantane-benzothiazole hybrids, SCXRD data collection at 100–150 K using Mo/Kα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and hydrogen-bonding networks. SHELX programs (e.g., SHELXL for refinement) are used to solve structures, with anisotropic displacement parameters for non-H atoms and isotropic refinement for H atoms . Intermolecular interactions (e.g., N–H⋯N hydrogen bonds, S⋯S contacts) are analyzed using Mercury or Olex2 .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign adamantane protons (δ ~1.3–2.2 ppm, multiplet) and benzothiazole aromatic protons (δ ~7.0–7.7 ppm). The adamantane carboxylate carbonyl resonates at δ ~175–177 ppm in ¹³C NMR .
- HRMS : Use APCI-TOF or ESI-MS to confirm molecular ions (e.g., [M+H]⁺). Match experimental m/z with theoretical values (e.g., ±0.0001 Da tolerance) .
- IR : Key peaks include C=O stretch (~1668 cm⁻¹) and N–H bend (~3178 cm⁻¹) .
Advanced Research Questions
Q. How can regioselective functionalization of the adamantane moiety be achieved, and what mechanistic insights guide this process?
- Methodological Answer : Tertiary C(sp³)–H bonds in adamantane are selectively brominated using N-bromosuccinimide (NBS) under Mn/bipyridine catalysis. For methyl adamantane-1-carboxylate derivatives, reaction time controls selectivity: 30 minutes yields mono-brominated products (62%), while 18 hours favors di-bromination . Computational studies (DFT) suggest that steric and electronic effects of the carboxylate group direct bromination to less hindered sites. Transition-state modeling using MN15/def2-TZVPD basis sets predicts activation barriers for competing pathways .
Q. What computational strategies are effective for studying the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the MN15/def2-QZVP level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For rhodium-catalyzed C–H activation in adamantane derivatives, simplified models (e.g., replacing adamantane-1-carboxylate with acetate) reduce computational cost while retaining steric/electronic accuracy . Solvent effects (e.g., dichloroethane) are incorporated via SMD continuum models.
Q. How do hydrogen-bonding networks and crystal packing influence the physicochemical stability of this compound?
- Methodological Answer : SCXRD reveals that adamantane-benzothiazole hybrids form H-bonded dimers via N–H⋯N interactions (2.8–3.0 Å) and stabilize crystal packing via C–H⋯O and S⋯S contacts (3.6 Å) . Lattice energy calculations (PIXEL method) quantify these interactions, while thermal gravimetric analysis (TGA) correlates packing efficiency with decomposition temperatures (>200°C).
Properties
IUPAC Name |
methyl 3-(1,3-benzothiazole-2-carbonylamino)adamantane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-18(24)19-7-12-6-13(8-19)10-20(9-12,11-19)22-16(23)17-21-14-4-2-3-5-15(14)26-17/h2-5,12-13H,6-11H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPHQRBHFWMQMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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